ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a thiophene derivative.
Attachment of the Phenoxyacetamido Group: This step may involve an amide coupling reaction between a phenoxyacetic acid derivative and an amine-functionalized thiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-BROMOPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications compared to its chloro, bromo, or methoxy analogs.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4S/c1-2-26-21(25)19-17(14-8-10-15(22)11-9-14)13-28-20(19)23-18(24)12-27-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQREDUPFVGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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